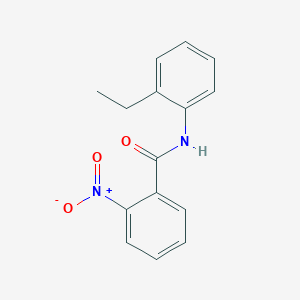

N-(2-ethylphenyl)-2-nitrobenzamide

Description

Contextualization within Contemporary Organic Chemistry

N-(2-ethylphenyl)-2-nitrobenzamide belongs to the class of organic compounds known as benzamides. hmdb.ca These are characterized by a carboxamido substituent attached to a benzene (B151609) ring. hmdb.ca Specifically, it is a substituted benzanilide (B160483), a core structure found in many biologically active compounds. nih.gov The presence of both a nitro group and an amide linkage within the same molecule makes it a subject of interest for synthetic chemists. Nitro compounds are highly valuable as building blocks and synthetic intermediates for creating a wide array of organic molecules, including those used in pharmaceuticals and dyes. nih.gov The strongly electron-withdrawing nature of the nitro group can significantly influence the reactivity of the molecule. wikipedia.org

The study of this compound and similar molecules is relevant to several areas of modern organic chemistry. Researchers are often interested in developing new synthetic methodologies, and understanding the reactivity and structural properties of such compounds can lead to novel chemical transformations. nih.govscispace.com Furthermore, the benzamide (B126) scaffold itself is a key feature in many pharmaceutical drugs, and research into new benzamide derivatives is an active area of drug discovery. nih.govvalpo.edu

Historical Trajectories of Benzamide and Nitro-Compound Research

The study of both benzamides and nitro compounds has a long and rich history that has evolved alongside the field of organic chemistry.

Benzamide Research: Benzamide, the simplest amide derivative of benzoic acid, has been known for a considerable time. wikipedia.org Historically, research focused on the synthesis and basic reactivity of these compounds. Over the years, the discovery of the diverse biological activities of substituted benzamides has led to a surge in research. valpo.edu Many commercially available drugs contain the benzamide structure, highlighting their therapeutic importance. nih.gov Early research laid the groundwork for the synthesis of more complex benzamide derivatives and the exploration of their structure-activity relationships. nih.gov

Nitro-Compound Research: The chemistry of nitro compounds dates back to the 19th century and has been integral to the development of organic chemistry. nih.gov Initially, aromatic nitro compounds were primarily of interest as precursors for dyes and explosives. scispace.com The 20th century saw a deeper understanding of the diverse reactivity of the nitro group. nih.gov In more recent decades, the focus has shifted towards using nitro compounds in sophisticated organic syntheses, where their unique properties are exploited to control reactivity and stereochemistry. nih.gov The reduction of nitro compounds to amines is a fundamental transformation, and the activating effect of the nitro group is utilized in various other reactions. wikipedia.orgscispace.com

Identification of Current Research Foci and Knowledge Gaps Pertaining to this compound

While general research on benzamides and nitro compounds is extensive, specific academic literature on This compound is not as prevalent. A search of scientific databases reveals its existence and basic chemical properties, but in-depth studies appear limited. nih.gov

Current Research Foci:

Synthesis and Characterization: The primary focus of existing information is on the synthesis and fundamental characterization of this compound and structurally similar compounds. mdpi.comresearchgate.net This includes determining its molecular formula, weight, and basic structural features. nih.gov

Photochemical Reactivity: Research on related N-aryl-2-nitrobenzamides has shown they can undergo photochemical rearrangement to form azo-compounds, with an azoxybenzene (B3421426) carboxylic acid as an intermediate. rsc.org This suggests a potential area of investigation for this compound.

Crystallographic Studies: The crystal structures of similar compounds, such as N-(2-methylphenyl)-2-nitrobenzamide, have been determined, providing insights into their three-dimensional conformation and intermolecular interactions like hydrogen bonding. nih.gov

Knowledge Gaps:

Detailed Spectroscopic Analysis: Comprehensive analysis using modern spectroscopic techniques like advanced NMR and mass spectrometry to fully elucidate the structure and properties of this compound is not widely published.

Reactivity Studies: A thorough investigation into the chemical reactivity of this compound is lacking. This would include its behavior under various reaction conditions, such as reduction of the nitro group or hydrolysis of the amide bond.

Biological Activity Screening: There is a significant gap in the knowledge regarding any potential biological activities of this specific compound. Given that the benzamide scaffold is present in many pharmaceuticals, screening for various biological effects would be a logical next step. nih.govvalpo.edu

Computational and Theoretical Studies: In-depth computational studies, such as Density Functional Theory (DFT) calculations, which are used to understand the electronic structure and predict reactivity for similar molecules, have not been extensively reported for this compound. mdpi.com

Significance of Systematic Inquiry into this compound

A systematic investigation of this compound holds considerable scientific merit for several reasons. Firstly, it would contribute to the fundamental knowledge base of organic chemistry by providing detailed information on a specific, under-explored molecule. This data can be valuable for comparative studies with other substituted benzamides and nitro compounds.

Secondly, exploring its synthesis and reactivity could lead to the development of new synthetic methods or the discovery of novel chemical transformations. The interplay between the ethylphenyl group, the nitro group, and the amide linkage could result in interesting and potentially useful chemical behavior.

Finally, given the prevalence of the benzamide and nitroaromatic moieties in medicinal chemistry, a systematic screening of this compound for biological activity is warranted. valpo.edunih.gov Such an inquiry could potentially uncover new lead compounds for drug development. The structural information gathered from crystallographic and spectroscopic studies would be crucial in understanding any observed biological effects at a molecular level.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-11-7-3-5-9-13(11)16-15(18)12-8-4-6-10-14(12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXMWUGFZZPMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Ethylphenyl 2 Nitrobenzamide and Its Analogs

Classical Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of organic synthesis, and classical methods remain widely practiced due to their reliability and broad applicability.

Acylation of 2-Ethylaniline (B167055) with 2-Nitrobenzoyl Halides

A primary and straightforward method for synthesizing N-(2-ethylphenyl)-2-nitrobenzamide is the acylation of 2-ethylaniline with a 2-nitrobenzoyl halide, most commonly 2-nitrobenzoyl chloride. semanticscholar.org This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 2-ethylaniline on the electrophilic carbonyl carbon of the acyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general reaction is as follows:

2-Ethylaniline + 2-Nitrobenzoyl chloride → this compound + HCl

Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous base such as sodium hydroxide (B78521) in a Schotten-Baumann reaction. The choice of solvent is also crucial, with common options being dichloromethane (B109758), diethyl ether, or toluene.

A similar approach was used in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, where an intermediate was treated with thionyl chloride to form the corresponding benzoyl chloride, which was then reacted with various amines. nih.gov

Coupling Reactions Involving Carboxylic Acids and Amines

Direct coupling of a carboxylic acid (2-nitrobenzoic acid) and an amine (2-ethylaniline) provides an alternative to the use of acyl halides. These reactions necessitate the use of a coupling agent to activate the carboxylic acid. semanticscholar.org Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

While effective, these methods often generate stoichiometric amounts of byproducts that can complicate purification. ucl.ac.uk For instance, the use of EDC results in a water-soluble urea (B33335) byproduct, which can be easily removed, while DCC forms a less soluble urea that may require filtration.

Modern Catalyst-Driven Syntheses

In recent years, there has been a significant shift towards the development of more efficient and sustainable catalytic methods for amide bond formation.

Transition Metal-Catalyzed Amidation

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, offering novel pathways for amidation reactions. researchgate.net While direct catalytic amidation of unactivated C-H bonds is a growing field, more established methods involve the use of metal catalysts to facilitate the coupling of amines with various partners. For instance, palladium-catalyzed cross-coupling reactions are widely used for N-arylation. rsc.org

In the context of synthesizing N-aryl benzamides, transition metal-catalyzed reactions can offer high efficiency and functional group tolerance. researchgate.net For example, nickel-catalyzed reductive transamidation of secondary amides with nitroarenes has been reported, showcasing the potential of using nitro compounds directly. acs.org Another approach involves the palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides. rsc.org While not a direct synthesis of this compound, these methodologies highlight the potential for developing catalytic systems for its formation.

Recent research has also demonstrated the use of iridium(III) catalysis for the distal C-H alkynylation of amides, showcasing the ability of transition metals to direct reactions to specific sites. acs.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained prominence as a green and sustainable alternative to metal-based catalysis. In the realm of amide bond synthesis, organocatalysts can activate carboxylic acids towards nucleophilic attack by amines.

Boric acid, for example, has been utilized as a simple and readily available catalyst for the amidation of carboxylic acids with urea in a solvent-free process. semanticscholar.orgbohrium.com This method involves the trituration of the reactants followed by direct heating, offering a rapid and efficient synthesis of amides. semanticscholar.orgbohrium.com While this specific method uses urea as the amine source, the principle could potentially be adapted for the reaction of 2-nitrobenzoic acid and 2-ethylaniline.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. ucl.ac.uk The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key aspects of green chemistry in amide synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods are generally superior to stoichiometric coupling reactions in this regard. ucl.ac.uk

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. semanticscholar.orgucl.ac.ukbohrium.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. rsc.orgsigmaaldrich.com Both transition metal and organocatalytic approaches align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Biocatalysis, the use of enzymes to catalyze reactions, represents a frontier in green amide bond formation. rsc.org Hydrolases, for instance, can be used in low-water systems to drive the equilibrium towards amide synthesis. While specific enzymatic routes to this compound are not yet established, the broader field of biocatalytic amidation is rapidly advancing.

Solvent-Free Reactions

Solvent-free synthetic methods are gaining prominence in chemical synthesis due to their environmental benefits, often leading to reduced waste, lower costs, and simpler reaction setups. For the synthesis of N-aryl amides like this compound, mechanochemistry and microwave-assisted reactions are two notable solvent-free approaches.

Mechanochemical Synthesis: This technique involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions. In a representative mechanochemical approach for a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, the corresponding amine (2,2-diphenylethan-1-amine) and acyl chloride (4-nitrobenzoyl chloride) were combined in a stainless steel milling jar with stainless steel balls. organic-chemistry.org The reaction was carried out in a ball mill at a specific frequency for a short duration, resulting in a high yield of the desired amide. organic-chemistry.org This method avoids the use of bulk solvents, offering a green and efficient alternative for amide bond formation.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate organic reactions. While a specific protocol for this compound is not detailed in the available literature, the synthesis of related 5-nitro-2-aryl substituted-1H-benzimidazoles has been successfully achieved using microwave assistance. rsc.org This method significantly reduces reaction times from hours to minutes and often results in good to excellent yields with simplified purification. rsc.org The general principle involves the cyclo-condensation of reactants in the presence of a catalyst under microwave irradiation. rsc.org Another example is the microwave-assisted Gewald reaction to produce 5-substituted-2-aminothiophenes, where reaction times were drastically reduced from 4 hours under conventional heating to just 20 minutes. mdpi.com

Aqueous Medium Syntheses

The use of water as a solvent in chemical synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The Schotten-Baumann reaction is a classical method for synthesizing amides from amines and acid chlorides in a biphasic aqueous system. organic-chemistry.org

A notable development in this area is the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. rsc.orgresearchgate.netnih.gov In this one-pot process, a nitroarene is reduced in situ to the corresponding aniline, which then reacts with an acyl chloride to form the amide. rsc.orgresearchgate.netnih.gov Iron dust serves as an inexpensive and safe reducing agent. rsc.orgresearchgate.netnih.gov This method has been shown to produce good yields for a variety of N-aryl amides. rsc.orgresearchgate.netnih.gov The reaction is typically carried out by stirring the nitroarene, acyl chloride, and iron dust in water at a moderate temperature for several hours. nih.gov

The traditional Schotten-Baumann reaction can also be optimized for aqueous conditions. This involves the slow addition of an aqueous base to a mixture of the amine and acyl chloride, often in a biphasic system, to neutralize the hydrochloric acid formed during the reaction and drive the equilibrium towards product formation. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound and its analogs, several parameters can be adjusted.

Reactant Stoichiometry: The molar ratio of the reactants plays a significant role. In the synthesis of N-pyridyl benzamide (B126) from trans-β-nitrostyrene and 2-aminopyridine, it was found that a 1:1 molar ratio of the reactants provided the optimal yield. mdpi.com An excess of the acylating agent can sometimes lead to the formation of byproducts or complicate the purification process.

Catalyst and Base Selection: The choice of catalyst and base is critical. In the Fe-mediated synthesis of N-aryl amides, iron dust is the key reductant and additive. rsc.orgresearchgate.netnih.gov In traditional amide syntheses from amines and acyl chlorides, a base is required to scavenge the HCl produced. Triethylamine is a commonly used organic base for this purpose. mdpi.com The use of an appropriate amount of base is important; for instance, in the synthesis of N-alkyl nitrobenzamides, 1.5 equivalents of triethylamine were used relative to the acyl chloride. mdpi.com

Temperature and Reaction Time: These two parameters are often interdependent. In the Fe-mediated synthesis in water, a reaction temperature of 60°C for 36 hours was found to be effective for producing N-aryl amides. nih.gov Microwave-assisted syntheses can dramatically reduce the reaction time to a few minutes at elevated temperatures. rsc.org Optimization involves finding the balance between a reasonable reaction rate and the prevention of thermal decomposition of reactants or products.

The following table summarizes the optimization of various reaction parameters for the synthesis of related N-aryl amides.

| Parameter | Variation | Observation | Reference |

| Reactant Ratio | 1:1 vs. 2:1 (trans-β-nitrostyrene:2-aminopyridine) | 1:1 ratio gave a higher yield (82%) of N-(pyridin-2-yl)-benzamide. | mdpi.com |

| Catalyst | Fe dust | Effective for the one-pot synthesis of N-aryl amides from nitroarenes in water. | rsc.orgresearchgate.netnih.gov |

| Base | Triethylamine (1.5 eq.) | Used to neutralize HCl in the synthesis of N-alkyl nitrobenzamides. | mdpi.com |

| Temperature | 60 °C | Optimal temperature for the Fe-mediated synthesis of N-aryl amides in water. | nih.gov |

| Reaction Time | 36 hours | Required for the completion of the Fe-mediated synthesis at 60 °C. | nih.gov |

| Energy Source | Microwave Irradiation | Reduced reaction time from hours to minutes in the synthesis of benzimidazoles. | rsc.org |

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and any remaining catalyst or solvent. The primary methods for the purification of this compound and its analogs are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique for separating components of a mixture based on their differential adsorption onto a stationary phase. For the purification of N-alkyl nitrobenzamides, column chromatography on silica (B1680970) gel 60 is a documented method. mdpi.com The choice of eluent is crucial for effective separation. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The polarity of the eluent system is often gradually increased to elute compounds with different polarities. For example, a gradient of hexane:ethyl acetate from 5:1 to 1:1 has been used. mdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net

Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities in the solution. For a related compound, a tosylated piperidinol, recrystallization from methanol (B129727) was used to obtain a pure white solid. csic.es The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Advanced Spectroscopic and Diffraction Based Structural Characterization of N 2 Ethylphenyl 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. However, specific experimental NMR data for N-(2-ethylphenyl)-2-nitrobenzamide is not available in the reviewed literature.

Multi-Dimensional NMR for Complete Spectral Assignment

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound would typically require multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques reveal scalar couplings between protons, direct one-bond correlations between protons and carbons, and long-range correlations between protons and carbons, respectively.

Despite the utility of these methods, no studies presenting a full spectral assignment of this compound using multi-dimensional NMR have been identified.

NMR-Based Conformational Analysis

The three-dimensional structure and dynamic behavior of this compound in solution can be investigated using advanced NMR techniques. Methods like Nuclear Overhauser Effect (NOE) spectroscopy would provide information on through-space proximities between protons, helping to define the preferred orientation of the 2-ethylphenyl and 2-nitrobenzoyl moieties relative to each other. Analysis of coupling constants and temperature-dependent NMR studies could also offer insights into the conformational preferences around the amide bond and the ethyl group.

Currently, there is no published research detailing the conformational analysis of this compound through these NMR-based methods.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure of crystalline and amorphous solids, and it is particularly valuable for identifying and distinguishing between different polymorphic forms of a compound. Polymorphs can exhibit different physical properties, and ssNMR, often focusing on ¹³C and ¹⁵N nuclei, can detect subtle differences in the local chemical environment of atoms in the crystal lattice.

A search of the scientific literature did not yield any studies on the solid-state NMR analysis of this compound, and therefore, no information on its potential polymorphism from this technique is available.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of a crystal structure from SCXRD data also allows for a detailed examination of the intermolecular forces that stabilize the crystal lattice. These can include hydrogen bonds (e.g., N-H···O=C), π-π stacking interactions between the aromatic rings, and other weaker van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the crystalline material.

As no crystal structure for this compound is available, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be performed. Studies on similar nitrobenzamide structures often reveal the presence of hydrogen bonds involving the amide and nitro groups, which play a significant role in their supramolecular assembly. mdpi.com

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. While dedicated polymorphism and co-crystallization studies on this compound are not extensively reported in publicly available literature, the investigation of structurally similar molecules provides valuable insights.

For instance, studies on related benzanilides, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have demonstrated the existence of multiple polymorphic forms and a cocrystal salt. rsc.org The polymorphism in these systems is often attributed to the conformational flexibility of the molecule, particularly the dihedral angle between the two aromatic rings. rsc.org It is plausible that this compound could also exhibit polymorphism arising from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. The presence of the flexible ethyl group and the potential for different orientations of the nitro group relative to the phenyl ring could give rise to different packing arrangements in the crystal lattice.

Future research involving techniques such as single-crystal X-ray diffraction of crystals grown under various conditions, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) would be necessary to definitively identify and characterize any polymorphs of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Based on data from related benzanilide (B160483) structures, a detailed assignment of the principal vibrational modes can be inferred. researchgate.netresearchgate.net

The key vibrational frequencies for this compound are anticipated as follows:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethyl group) | Stretching | 2850 - 2960 |

| Amide C=O (Amide I band) | Stretching | 1630 - 1680 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide N-H (Amide II band) | Bending | 1510 - 1570 |

| Nitro NO₂ | Symmetric Stretching | 1345 - 1385 |

Note: The exact positions of these bands can be influenced by the specific intra- and intermolecular interactions within the solid-state structure.

Raman Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an indispensable technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₅H₁₄N₂O₃, the exact mass can be calculated. nih.gov

HRMS analysis would confirm this elemental composition with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. This is crucial for structural confirmation, especially in complex samples or when verifying the product of a chemical synthesis. thermofisher.comthermofisher.comcsic.es

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be determined for different adducts of the molecule. This provides an additional dimension of characterization. Based on data for the isomeric compound N-(2-ethylphenyl)-4-nitrobenzamide, the following adducts and their predicted properties can be anticipated: uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 271.10771 | 160.1 |

| [M+Na]⁺ | 293.08965 | 165.5 |

| [M-H]⁻ | 269.09315 | 166.8 |

| [M+NH₄]⁺ | 288.13425 | 174.9 |

| [M+K]⁺ | 309.06359 | 158.2 |

Note: These values are predicted for an isomer and may vary slightly for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis

The electronic properties of this compound are dictated by its chromophoric groups, namely the nitro-substituted benzene (B151609) ring and the ethyl-substituted phenyl ring linked by an amide bridge. UV-Visible spectroscopy can probe the electronic transitions within the molecule. nih.govuni.lu

The molecule is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The presence of the electron-withdrawing nitro group is likely to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzanilide. researchgate.net The exact position of the maximum absorption wavelength (λmax) would be influenced by the solvent polarity and the dihedral angle between the two phenyl rings, which affects the extent of π-conjugation.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many nitroaromatic compounds are known to have low or no fluorescence due to efficient non-radiative decay pathways, the specific fluorescence properties of this compound would need to be determined experimentally. Any observed fluorescence would be sensitive to the molecular structure and environment, providing further insights into its electronic characteristics. researchgate.net

Computational and Theoretical Chemistry Investigations of N 2 Ethylphenyl 2 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, stability, and properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like N-(2-ethylphenyl)-2-nitrobenzamide. A DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional arrangement (its ground-state geometry).

DFT calculations also provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions.

Table 1: Predicted Geometrical and Electronic Parameters from a Hypothetical DFT Study (Note: This data is illustrative, based on typical results for similar molecules.)

| Parameter | Predicted Value/Observation | Significance |

| Dihedral Angle (Ring 1 - Ring 2) | 40-50° | Defines the twist between the two phenyl rings. |

| Nitro Group Dihedral Angle | 20-30° | Indicates the twist of the NO₂ group relative to its ring. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ~ 4.5 eV | Indicates chemical reactivity and electronic transition energy. |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is routinely used to predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental spectrum. Calculations would predict distinct signals for the ethyl group protons and carbons, as well as for the aromatic protons and carbons on both rings, reflecting the molecule's asymmetry.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can be calculated from the second derivatives of the energy. These calculations help assign experimental IR bands to specific molecular motions, such as N-H stretching, C=O stretching of the amide, and the characteristic symmetric and asymmetric stretches of the NO₂ group. For substituted nitrobenzenes, asymmetric and symmetric NO₂ stretching vibrations are typically observed in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, π→π* transitions associated with the aromatic systems would be expected to dominate the UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: These values are illustrative and based on typical computational outputs for analogous compounds.)

| Spectroscopy | Parameter | Predicted Region/Value | Associated Functional Group/Transition |

| ¹H NMR | Chemical Shift (δ) | 7.0-8.5 ppm | Aromatic Protons |

| ~3.8 ppm (q), ~1.2 ppm (t) | Ethyl Group Protons | ||

| ¹³C NMR | Chemical Shift (δ) | 110-150 ppm | Aromatic & Amide Carbons |

| IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ | N-H Stretch |

| ~1670 cm⁻¹ | C=O Stretch (Amide I) | ||

| ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric & Symmetric NO₂ Stretch | ||

| UV-Vis | λ_max | ~250-320 nm | π→π* Electronic Transitions |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound would reveal its conformational landscape—the range of shapes the molecule can adopt at a given temperature.

Such a simulation would show the flexibility of the ethyl group and, more importantly, the rotational dynamics around the single bonds connecting the amide bridge to the phenyl rings. The results would provide insight into the relative stability of different conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with other species or biological targets.

Molecular Modeling of Reactivity Pathways

Computational modeling can be used to explore potential chemical reactions. For this compound, a key reaction pathway of interest would be the reduction of the nitro group to an amine, a common transformation used in synthesis.

Modeling this pathway would involve:

Calculating the structures and energies of the reactant, product, and any intermediates.

Locating the transition state (the energy maximum along the reaction coordinate).

Calculating the activation energy, which determines the reaction rate.

Furthermore, analysis of the molecule's Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-poor regions. The MEP would highlight the electronegative oxygen atoms of the nitro and carbonyl groups as sites susceptible to electrophilic attack, while the amide nitrogen and aromatic rings would show more complex potential.

Analysis of Non-Covalent Interactions via Computational Methods

In the solid state, the packing of molecules is governed by non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice.

To perform this analysis, one would first need the crystal structure of this compound, likely obtained from X-ray diffraction. The Hirshfeld surface is then generated by partitioning the crystal electron density into molecular fragments.

d_norm Mapping: A surface map of the normalized contact distance (d_norm) would reveal key interactions. Red spots on the map indicate close contacts, such as hydrogen bonds. For this molecule, a prominent interaction would likely be an N-H···O=C hydrogen bond between the amide groups of adjacent molecules, forming chains or dimers.

The Atoms in Molecules (AIM) theory could further be used to analyze the topology of the electron density to characterize the nature and strength of both covalent bonds and weaker non-covalent interactions.

Environmental Aspects and Degradation Pathways of N 2 Ethylphenyl 2 Nitrobenzamide

Photolytic Degradation Mechanisms under Environmental Conditions

The photolytic degradation of a chemical compound is its breakdown by light. For N-(2-ethylphenyl)-2-nitrobenzamide, two primary modes of photolytic degradation can be anticipated based on the behavior of other nitroaromatic compounds. The first involves the excitation of the nitro group, which can lead to a variety of reactions. The second is the potential for photosensitized reactions, where other substances in the environment absorb light and initiate the degradation of the target compound.

Direct photolysis of nitroaromatic compounds can proceed through several mechanisms. One common pathway is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. This process is often initiated by the absorption of ultraviolet (UV) radiation, which excites the nitro group to a higher energy state, making it more susceptible to reduction. Another potential pathway is the cleavage of the amide bond, which could be facilitated by the absorption of light energy. The presence of the ethylphenyl group may also influence the photolytic process, potentially leading to reactions on the ethyl side chain.

Indirect photolysis, mediated by photosensitizers such as humic substances found in natural waters, can also play a significant role. These substances can absorb sunlight and transfer the energy to this compound, leading to its degradation. Reactive oxygen species (ROS), such as hydroxyl radicals, generated by the interaction of sunlight with dissolved organic matter and other sensitizers, are highly reactive and can attack both the aromatic rings and the amide linkage of the molecule.

Table 1: Potential Photolytic Degradation Reactions of this compound

| Reaction Type | Description | Potential Products |

| Nitro Group Reduction | Stepwise reduction of the nitro group. | N-(2-ethylphenyl)-2-nitrosobenzamide, N-(2-ethylphenyl)-2-hydroxylaminobenzamide, N-(2-ethylphenyl)-2-aminobenzamide |

| Amide Bond Cleavage | Breaking of the bond between the carbonyl group and the nitrogen atom. | 2-nitrobenzoic acid and 2-ethylaniline (B167055) |

| Hydroxylation of Aromatic Ring | Addition of hydroxyl groups to the benzene (B151609) rings. | Hydroxylated derivatives of the parent compound |

| Side-Chain Oxidation | Oxidation of the ethyl group on the phenyl ring. | N-(2-(1-hydroxyethyl)phenyl)-2-nitrobenzamide, N-(2-acetylphenyl)-2-nitrobenzamide |

Hydrolytic Stability and Kinetic Studies

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis will be primarily dependent on the reactivity of its amide linkage. Amide bonds are generally stable to hydrolysis under neutral pH conditions but can be cleaved under acidic or basic conditions.

The rate of hydrolysis is influenced by both pH and temperature. In acidic solutions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In basic solutions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon.

For N-substituted benzamides, the electronic nature of the substituents on both aromatic rings can affect the rate of hydrolysis. The electron-withdrawing nitro group on the benzoyl moiety would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to an unsubstituted benzamide (B126). Conversely, the ethyl group on the aniline ring is weakly electron-donating, which might slightly decrease the rate of hydrolysis.

Kinetic studies on analogous N-nitrobenzamides have shown that they can undergo hydrolysis in aqueous sulfuric acid. While this compound is not an N-nitro compound, the principles of acid-catalyzed hydrolysis of the amide bond are applicable rsc.org.

Table 2: Predicted Hydrolytic Stability of this compound at 25°C

| pH Condition | Expected Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 4) | Moderate to Fast | Acid-catalyzed nucleophilic acyl substitution |

| Neutral (pH 6-8) | Very Slow | Uncatalyzed nucleophilic acyl substitution |

| Basic (pH > 10) | Moderate to Fast | Base-catalyzed (hydroxide ion) nucleophilic acyl substitution |

Biodegradation Pathways by Microorganisms (Excluding Toxicity)

The biodegradation of nitroaromatic compounds is often challenging for microorganisms due to the strong electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative attack by microbial enzymes. nih.gov However, various microorganisms have evolved pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy.

The initial step in the aerobic biodegradation of many nitroaromatic compounds is the reduction of the nitro group. This can proceed via a "nitroreductase" enzyme, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The resulting aromatic amine, N-(2-ethylphenyl)-2-aminobenzamide, would likely be more amenable to further degradation.

Another potential pathway involves the dioxygenase-catalyzed attack on the aromatic ring, leading to the formation of a diol, which can then undergo ring cleavage. However, the presence of the nitro group often inhibits this type of reaction.

Under anaerobic conditions, the reduction of the nitro group is a more favorable process. arizona.edu Once the nitro group is reduced to an amino group, the resulting aromatic amine may be susceptible to further degradation, or it could potentially form persistent azo compounds through condensation reactions with other reduced intermediates. arizona.edu

Based on studies of similar compounds like 4-nitrobenzoate, it is plausible that microorganisms such as Burkholderia and Ralstonia species could potentially degrade this compound. researchgate.net These bacteria are known to reduce the nitro group to a hydroxylamino group, which is then converted to other intermediates for further metabolism. researchgate.net

Table 3: Potential Microbial Biodegradation Pathways for this compound

| Pathway | Initial Enzymatic Step | Key Intermediates |

| Reductive Pathway | Nitroreductase | N-(2-ethylphenyl)-2-nitrosobenzamide, N-(2-ethylphenyl)-2-hydroxylaminobenzamide, N-(2-ethylphenyl)-2-aminobenzamide |

| Oxidative Pathway (less likely) | Dioxygenase | Dihydrodiol derivatives |

| Hydrolytic Cleavage | Amidase/Hydrolase | 2-nitrobenzoic acid and 2-ethylaniline |

Metabolite Identification and Persistence Studies (Environmental Context)

The metabolites formed during the degradation of this compound will depend on the dominant degradation pathway.

In the case of photolytic and biological reduction , the primary metabolites would be:

N-(2-ethylphenyl)-2-nitrosobenzamide

N-(2-ethylphenyl)-2-hydroxylaminobenzamide

N-(2-ethylphenyl)-2-aminobenzamide

If hydrolysis of the amide bond occurs, the main metabolites would be:

2-nitrobenzoic acid

2-ethylaniline

2-nitrobenzoic acid is expected to be more readily biodegradable than the parent compound. Studies on the biodegradation of nitrobenzoates have shown that they can be mineralized by various microorganisms.

The persistence of the hydroxylamino intermediate is also noteworthy, as these compounds can be reactive and may covalently bind to soil organic matter, leading to their sequestration in the environment.

Table 4: Potential Metabolites of this compound and their Expected Environmental Persistence

| Metabolite | Formation Pathway(s) | Expected Persistence |

| N-(2-ethylphenyl)-2-aminobenzamide | Photolytic or biological reduction | Moderate; may be further degraded or undergo polymerization. |

| 2-nitrobenzoic acid | Hydrolysis | Low; expected to be biodegradable. |

| 2-ethylaniline | Hydrolysis | Moderate; susceptible to biodegradation but can also bind to soil organic matter. |

| N-(2-ethylphenyl)-2-hydroxylaminobenzamide | Partial reduction | Potentially low due to reactivity, but may become incorporated into humic substances. |

Emerging Research Frontiers and Future Directions for N 2 Ethylphenyl 2 Nitrobenzamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzamides often involves multi-step processes that may utilize hazardous reagents and solvents. The frontier in the synthesis of N-(2-ethylphenyl)-2-nitrobenzamide lies in the development of green and sustainable chemical pathways. Researchers are exploring one-pot, multi-component reactions that increase efficiency while minimizing waste. For instance, methodologies involving the reaction of an isatoic anhydride with a primary amine and an appropriate electrophile are being investigated for the synthesis of related N-substituted benzamide (B126) derivatives nih.gov. Such approaches offer high yields and simpler work-up procedures, making them attractive for scaling up production sustainably nih.gov.

Another area of research involves photochemical transformations. Studies on related N-aryl-2-nitrobenzamides have shown that they can undergo photo-rearrangement upon exposure to light, leading to the formation of azoxybenzene (B3421426) and 2-(2-hydroxyphenylazo)benzoic acid intermediates rsc.org. Understanding and controlling these photochemical pathways could open up novel synthetic routes to complex derivative structures under mild, light-induced conditions.

Table 1: Comparison of Synthetic Approaches for Benzamide Derivatives

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Principle | Step-wise acylation reactions | Multi-component, one-pot reactions |

| Efficiency | Often moderate yields with multiple purification steps | High yields, simplified work-up nih.gov |

| Sustainability | May use hazardous solvents and reagents | Focus on green chemistry principles |

| Reaction Conditions | Can require harsh temperatures or catalysts | Often milder conditions, including photochemical methods rsc.org |

Application of Machine Learning and AI in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like this compound. These computational tools can accelerate the discovery of new derivatives with desired properties by learning from existing chemical data. acs.orgschrodinger.com

Supervised learning models, such as support vector machines (SVM) and k-nearest neighbor (kNN) algorithms, are being employed to predict the biological activities and physical properties of small molecules based on their structural features. frontiersin.org For a compound like this compound, ML algorithms can be trained on datasets of similar benzamide derivatives to predict its potential efficacy as a glucokinase activator or its antibacterial properties. frontiersin.orgnih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. acs.org Furthermore, AI can aid in proposing novel and efficient synthetic pathways by analyzing vast reaction databases. globalscientificjournal.com De novo molecular design, enhanced by machine learning, can generate billions of novel molecular structures and rapidly predict their experimental endpoints, overcoming critical design challenges. schrodinger.com

Exploration of Advanced Spectroscopic Probes for Real-Time Analysis

While standard spectroscopic methods provide essential structural confirmation, advanced techniques are being explored for real-time analysis and deeper characterization of this compound. These methods are crucial for understanding reaction kinetics, conformational dynamics, and interactions in complex environments.

Techniques such as advanced mass spectrometry can provide detailed information about a molecule's structure and fragmentation. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated and compared with experimental data to increase confidence in identification. uni.lu This is particularly useful in complex mixture analysis. The development of new spectroscopic probes allows for the application of methods like NMR and mass spectrometry in pharmaceutical and biomedical analyses. exlibrisgroup.com

Table 2: Predicted Collision Cross Section (CCS) Data for a Related Isomer (Data for N-(2-ethylphenyl)-4-nitrobenzamide, illustrating the type of data applicable to the target compound)

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 271.10771 | 160.1 |

| [M+Na]⁺ | 293.08965 | 165.5 |

| [M-H]⁻ | 269.09315 | 166.8 |

| [M+K]⁺ | 309.06359 | 158.2 |

Source: Based on data for an isomeric compound from PubChemLite, demonstrating predictive capabilities. uni.lu

Integration into Multi-component Systems and Hybrid Materials

A significant future direction is the incorporation of this compound as a functional building block in more complex chemical systems. Its defined structure, featuring hydrogen bond donors and acceptors, aromatic rings, and a reactive nitro group, makes it a candidate for integration into multi-component systems such as co-crystals, metal-organic frameworks (MOFs), and functional polymers.

In such systems, the benzamide moiety can direct the assembly of the material through specific intermolecular interactions. The nitro group offers a site for further chemical modification or can influence the electronic properties of the final hybrid material. The goal of this research is to create materials with tailored properties, such as specific porosity for gas storage, catalytic activity, or unique optical and electronic characteristics, by leveraging the molecular attributes of the incorporated benzamide.

Fundamental Studies on Molecular Recognition and Self-Organization

Understanding how this compound interacts with itself and other molecules is fundamental to controlling its behavior in solid-state forms and in solution. The amide group (N-H) is a strong hydrogen bond donor, while the amide and nitro-group oxygens are hydrogen bond acceptors. These features, combined with the potential for π-π stacking between the aromatic rings, are expected to govern the compound's self-organization into predictable supramolecular structures. mdpi.com

Advanced research in this area involves studying the compound's conformational landscape—the different shapes it can adopt by rotating around its single bonds. mdpi.com The relative orientation of the ethylphenyl and nitrophenyl rings is critical. Computational modeling and experimental solid-state NMR or X-ray crystallography can reveal the most stable conformations and packing arrangements, which in turn influence physical properties like solubility and melting point. These fundamental studies are essential for designing crystalline forms with optimal characteristics.

Potential for Functionalization in Nanotechnology (Purely chemical/material aspect)

In the realm of nanotechnology, there is growing interest in using organic molecules to modify the surfaces of nanoparticles, thereby controlling their properties and stability. This compound could serve as a functionalizing agent for metallic or metal oxide nanoparticles.

The aromatic rings of the molecule can facilitate attachment to nanoparticle surfaces through non-covalent interactions. Once anchored, the molecule creates a functional shell around the nanoparticle core. nih.gov This organic shell can prevent the nanoparticles from aggregating, improve their dispersion in various solvents, and introduce new chemical functionality to the nanoparticle surface via the exposed nitro group. This approach opens pathways to creating novel nanocomposite materials where the properties of the inorganic core are synergistically combined with the chemical features of the organic benzamide layer. nih.gov

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for confirming the identity and purity of N-(2-ethylphenyl)-2-nitrobenzamide?

- Methodology : Utilize a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro, amide, and aromatic C-H stretches) by comparing absorption bands to reference spectra . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure via chemical shifts and coupling patterns. Ultraviolet (UV) spectroscopy and Thin-Layer Chromatography (TLC) assess purity and detect impurities. For example, TLC with silica gel GF254 plates can monitor reaction progress and purity .

- Validation : Cross-validate results with a certified reference standard and replicate analyses to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound to enhance yield?

- Methodology :

Reaction Conditions : Use anhydrous solvents (e.g., THF) under inert atmospheres (N₂/Ar) to minimize side reactions. For nitrobenzamide derivatives, coupling agents like DCC or EDC can improve amide bond formation efficiency .

Purification : Employ column chromatography (silica gel H) with gradients of petroleum ether/ethyl acetate for isolation. Recrystallization from ethanol or methanol-water mixtures enhances purity .

Monitoring : Track reaction progress via TLC and characterize intermediates using HRMS and NMR .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in nitrobenzamide derivatives?

- X-ray Crystallography : Determine absolute configuration and intermolecular interactions. For example, orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) with refinement using SHELXL software provide precise bond lengths and angles .

- Computational Analysis : Apply Quantum Chemical Calculations (e.g., DFT) to predict vibrational frequencies (IR) and electronic transitions (UV). Compare computed spectra with experimental data to validate structural assignments .

Q. How should researchers address discrepancies in structural data from conflicting analytical results?

- Case Study : A reported structure of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide was corrected to N-(2-chloro-5-nitrophenyl)-2-nitrobenzamide via reanalysis of crystallographic data .

- Resolution Strategy :

Cross-validate using multiple techniques (e.g., IR, NMR, X-ray).

Re-examine synthetic pathways for potential regioisomeric byproducts.

Use SHELX programs for crystallographic refinement to minimize model bias .

Q. What methodologies effectively study the reactivity of this compound under varying conditions?

- Reactivity Profiling :

Oxidation/Reduction : Monitor nitro group reduction (e.g., H₂/Pd-C to amine) or oxidation states using cyclic voltammetry .

Substitution Reactions : Investigate nucleophilic aromatic substitution at electron-deficient positions (e.g., para to nitro groups) using halide or amine nucleophiles .

Stability Testing : Conduct accelerated degradation studies (acid/base hydrolysis, thermal stress) with HPLC-UV to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.